molecular formula C13H16BrNO2 B136628 Tert-butyl 7-bromoindoline-1-carboxylate CAS No. 143262-17-3

Tert-butyl 7-bromoindoline-1-carboxylate

Cat. No.: B136628
CAS No.: 143262-17-3
M. Wt: 298.18 g/mol
InChI Key: LHLSVTIQYUAATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-bromoindoline-1-carboxylate is a useful research compound. Its molecular formula is C13H16BrNO2 and its molecular weight is 298.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Transformations and Synthesis Tert-butyl 7-bromoindoline-1-carboxylate is instrumental in various chemical transformations. For instance, it's used in the synthesis of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates through anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines (Ivanov, 2020). Similarly, its derivatives are used in the Diels‐Alder reaction of a 2‐Amido Substituted Furan (Padwa, Brodney, & Lynch, 2003).

  • Development of Novel Compounds Researchers have explored this compound in the synthesis of novel compounds. For example, its derivative was used in the synthesis of Triazolylalanine Analogues, providing valuable insights into the development of unnatural amino acids (Patil & Luzzio, 2017).

  • Pharmaceutical Research In pharmaceutical research, this compound plays a role in the development of antifolates, compounds which inhibit thymidylate synthase, crucial for cancer research (Pawełczak et al., 1989).

  • Protective Group Chemistry This compound is also significant in protective group chemistry, particularly in the formation of tert-butyl carbamates, which are used to protect amino acids during synthesis (Lebel & Leogane, 2005).

  • Synthetic Route Development this compound is pivotal in developing synthetic routes for various chemical entities, including key intermediates for synthesizing CDK9 inhibitors and Ibrutinib, which are important in cancer treatment (Hu et al., 2019).

Safety and Hazards

Tert-butyl 7-bromoindoline-1-carboxylate is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P305, P338, P351 . The compound should be stored in a refrigerator .

Properties

IUPAC Name

tert-butyl 7-bromo-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLSVTIQYUAATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566395
Record name tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143262-17-3
Record name tert-Butyl 7-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.